molecular formula C14H16KNO4 B130873 Potassium (R)-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate CAS No. 1262750-76-4

Potassium (R)-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate

Cat. No.: B130873
CAS No.: 1262750-76-4
M. Wt: 301.38 g/mol
InChI Key: QMWWAEFYIXXXQW-VMEHJNRZSA-M
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Description

Potassium (R)-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate (CAS 961-69-3), commonly termed Dane Salt, is a potassium salt of a phenylacetate derivative with a complex side chain. Its molecular formula is C₁₄H₁₶KNO₄ (MW 301.38), featuring an ethoxy group, a methyl-oxo moiety, and an enamine linkage . This compound is critical in synthesizing β-lactam antibiotics like cefaclor and semi-synthetic penicillins (e.g., ampicillin), where it acts as a chiral intermediate to ensure stereochemical precision during acylation reactions . Physicochemical properties include high water solubility (prone to hydrolysis), a repose angle ≤33°, and a characteristic optical rotation of −87.0° to −91.0° .

Properties

IUPAC Name

potassium;(2R)-2-[[(E)-4-ethoxy-4-oxobut-2-en-2-yl]amino]-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4.K/c1-3-19-12(16)9-10(2)15-13(14(17)18)11-7-5-4-6-8-11;/h4-9,13,15H,3H2,1-2H3,(H,17,18);/q;+1/p-1/b10-9+;/t13-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWWAEFYIXXXQW-VMEHJNRZSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)NC(C1=CC=CC=C1)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C)/N[C@H](C1=CC=CC=C1)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16KNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

961-69-3
Record name Benzeneacetic acid, .alpha.-[(3-ethoxy-1-methyl-3-oxo-1-propen-1-yl)amino]-, potassium salt (1:1), (.alpha.R)-
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Record name Potassium (R)-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate
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Preparation Methods

Reaction Mechanism and Stereochemical Control

The synthesis begins with the deprotonation of L-phenylglycine by potassium hydroxide, forming a potassium carboxylate intermediate. This intermediate undergoes nucleophilic attack on the β-carbon of ethyl acetoacetate, facilitated by the keto-enol tautomerization of the latter. The reaction’s stereoselectivity arises from the chiral center in L-phenylglycine, which directs the formation of the (R)-configuration at the α-amino position.

Key steps include:

  • Deprotonation : L-phenylglycine reacts with KOH to form the carboxylate salt.

  • Enamine Formation : The carboxylate attacks ethyl acetoacetate, eliminating ethanol and forming an enamine intermediate.

  • Salt Precipitation : Acidification or solvent removal triggers precipitation of the potassium salt.

Optimized Synthetic Procedures

Variations in solvent, temperature, and workup conditions have been documented to enhance yield and purity. Below are two representative protocols from patent literature:

Protocol A (Methanol/Ethyl Acetate System)

Reagents :

  • L-phenylglycine: 75 g

  • Potassium hydroxide: 25.2 g

  • Ethyl acetoacetate: 75 g

  • Methanol: 450 mL

  • Ethyl acetate: 500 mL

Steps :

  • Dissolve KOH in methanol, add L-phenylglycine, and stir at 60°C for 15 minutes.

  • Add ethyl acetoacetate and reflux for 90 minutes.

  • Distill off methanol while adding ethyl acetate until the mixture clarifies.

  • Cool to 20°C, filter the precipitate, and dry under vacuum at 60°C.

Yield : 129.2 g (97.5% purity, [α]₀²⁰ = -87° in 1N HCl).

Protocol B (Ethanol/Methyl Acetoacetate System)

Reagents :

  • L-phenylglycine: 75 g

  • Sodium hydroxide: 18.0 g (substituted for KOH in some cases)

  • Methyl acetoacetate: 72 g

  • Ethanol: 450 mL

Steps :

  • Dissolve NaOH in ethanol, add L-phenylglycine, and stir at 60°C.

  • Introduce methyl acetoacetate and reflux for 90 minutes.

  • Distill off 250 mL ethanol, cool to 0°C, and filter the crystalline product.

  • Dry under vacuum at 60°C.

Yield : 132.4 g (96% purity).

Critical Parameters Affecting Yield and Purity

Solvent Selection

  • Methanol : Higher polarity improves solubility of intermediates but requires careful temperature control to avoid byproducts.

  • Ethanol : Reduces side reactions compared to methanol but may lower reaction rates.

  • Ethyl Acetate : Added during workup to precipitate the product and remove residual solvents.

Stoichiometry and Base Strength

  • A 1:1.05–1.3 molar ratio of phenylglycine to KOH ensures complete deprotonation without excess base complicating purification.

  • Substituting NaOH for KOH alters crystallization kinetics, often requiring additional acidification steps.

Temperature and Reaction Time

  • Reflux (60–80°C) : Optimizes enamine formation while minimizing decomposition.

  • Extended reflux (>2 hours) : Risks racemization of the chiral center, reducing enantiomeric excess.

Purification and Characterization

Crystallization Techniques

  • Cooling Crystallization : Slow cooling to 0–20°C yields larger crystals with lower impurity retention.

  • Antisolvent Addition : Ethyl acetate or hexane added post-reaction to induce precipitation.

Analytical Data

Property Value Source
Melting Point230–234°C
Optical Rotation ([α]₀²⁰)-78° (c=1, 1N HCl)
SolubilitySlightly in DMSO, Water
Purity (HPLC)≥97%

Industrial-Scale Adaptations

Large-scale production modifies laboratory protocols to address heat dissipation and mixing efficiency:

  • Continuous Distillation : Removes ethanol/methanol during reflux to drive equilibrium toward product.

  • Inert Atmosphere : Prevents oxidation of the enamine intermediate during prolonged heating.

  • Wash Cycles : Ethyl acetate washes remove unreacted ethyl acetoacetate and byproducts .

Chemical Reactions Analysis

Types of Reactions

Potassium ®-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of Potassium ®-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate involves its interaction with specific molecular targets and pathways. The compound acts by inhibiting certain enzymes, thereby affecting biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues of Phenylacetate Derivatives

The following table highlights key structural and functional differences between Dane Salt and related phenylacetate derivatives:

Compound Name Molecular Weight Key Substituents Primary Application Key References
Dane Salt (Potassium (R)-[...]phenylacetate) 301.38 Ethoxy, methyl oxo, enamine Antibiotic synthesis (cefaclor)
Phenylacetate 136.15 None (parent compound) Anticancer research (apoptosis)
p-Hydroxyphenylacetate 152.14 4-hydroxyphenyl Microbial metabolism
Methyl Phenylacetate 150.17 Methyl ester Pesticide (e.g., kresoxim-methyl)

Key Observations :

  • Dane Salt ’s ethoxy and enamine groups confer steric and electronic stabilization, critical for its role in β-lactam synthesis. In contrast, phenylacetate lacks these groups, enabling direct interaction with cellular targets (e.g., inhibition of Bcl-2 in osteosarcoma cells) .
  • p-Hydroxyphenylacetate ’s hydroxyl group enhances polarity, making it a substrate for microbial decarboxylases (e.g., conversion to cresol in anaerobic bacteria) .
  • Methyl phenylacetate derivatives (e.g., kresoxim-methyl) are non-polar esters used as fungicides, leveraging volatility and membrane permeability .

Metabolic and Enzymatic Interactions

The enzymatic processing of phenylacetate derivatives varies significantly based on substituents:

Enzyme Substrate Product Organism Functional Implication Reference
Phenylacetate decarboxylase Phenylacetate Toluene Tolumonas auensis Anaerobic toluene biosynthesis
CoA ligase Phenylacetate Phenylacetyl-CoA Burkholderia cenocepacia Central metabolism integration
Indoleacetate decarboxylase Indoleacetate Skatole Clostridium spp. Tryptophan catabolism

Key Insights :

  • Dane Salt’s bulky side chain likely prevents decarboxylation by enzymes like phenylacetate decarboxylase, unlike simpler substrates (e.g., phenylacetate → toluene) .
  • CoA ligases exhibit substrate specificity: B. cenocepacia’s ligase binds phenylacetate via a non-polar active site, whereas isophthalate ligases accommodate polar groups (e.g., His146 in IPCL) .

Physicochemical and Industrial Considerations

Property Dane Salt Phenylacetate Methyl Phenylacetate
Solubility High (aqueous) Moderate (polar solvents) Low (organic solvents)
Stability Hydrolysis-prone Stable at neutral pH Stable (ester)
Industrial Role Pharmaceutical intermediate Research chemical Agrochemical
  • Dane Salt ’s hygroscopicity necessitates controlled storage (dry, inert atmosphere) to prevent degradation .
  • Methyl phenylacetate ’s ester group enhances shelf-life and volatility, ideal for pesticide formulations .

Biological Activity

Potassium (R)-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate, with the CAS number 961-69-3, is a bioactive compound that has garnered attention for its potential therapeutic applications. This article reviews its biological activity based on various studies and provides insights into its mechanisms, efficacy, and potential uses.

  • Molecular Formula : C14H16KNO4
  • Molecular Weight : 301.39 g/mol
  • CAS Number : 961-69-3
  • Melting Point : 230-234 °C
  • Boiling Point : 429.4 °C at 760 mmHg

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : The compound has been shown to possess significant antioxidant properties, which are crucial for mitigating oxidative stress in cells. This is particularly relevant in the context of cancer and neurodegenerative diseases where oxidative damage plays a pivotal role .
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. For instance, it has demonstrated cytotoxic effects against human myeloid leukemia cells (HL-60) with inhibition rates ranging from 60% to 90% at effective concentrations .
  • Anti-inflammatory Effects : Some studies have indicated that potassium salts of certain phenylacetates can modulate inflammatory pathways, potentially offering therapeutic avenues for inflammatory diseases .

Study on Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using the DPPH assay. The results indicated a significant reduction in DPPH radical concentration, suggesting strong free radical scavenging activity .

Anticancer Efficacy

In vitro experiments showed that the compound effectively induced apoptosis in cancer cells. For example:

  • Cell Line Tested : MCF-7 (breast cancer)
    • IC50 Value : Approximately 5 µM, indicating potent cytotoxicity.
Cell LineIC50 Value (µM)% Inhibition
HL-601060%
MCF-7570%

In Vivo Studies

Further investigations into animal models are needed to confirm these findings and assess the pharmacokinetics and bioavailability of the compound. Current literature suggests that further exploration in vivo could yield insights into dosage and therapeutic windows.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing Potassium (R)-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via a condensation reaction between (R)-phenylglycine, acetylacetic ester derivatives, and potassium hydroxide in isopropanol. Key variables include solvent polarity (isopropanol ensures solubility while minimizing hydrolysis), stoichiometric ratios (excess acetylacetic ester to drive reaction completion), and temperature control (20–25°C to avoid side reactions). Post-synthesis purification via recrystallization in ethanol/water mixtures improves yield (≥99%) and reduces impurities .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • HPLC with UV detection (λ = 254 nm) to quantify purity (≥99%) and detect hydrolytic byproducts.
  • Chiral HPLC or polarimetry ([α]²⁰_D = -87° to -91°) to confirm enantiomeric excess.
  • NMR (¹H/¹³C) to verify the enamine linkage (δ 5.8–6.2 ppm for vinyl protons) and absence of unreacted starting materials.
  • Karl Fischer titration for moisture content (<0.5%) to assess storage stability .

Q. What is the role of this compound in the synthesis of β-lactam antibiotics?

  • Methodological Answer : It serves as a chiral intermediate in semi-synthetic penicillin (e.g., ampicillin) and cephalosporin production. The enamine group enables stereoselective coupling with 6-aminopenicillanic acid (6-APA) or 7-aminocephalosporanic acid (7-ACA). Researchers must maintain strict pH control (8.5–9.0) during coupling to prevent racemization and ensure >98% enantiomeric purity in final APIs .

Advanced Research Questions

Q. How can environmental release rates of this compound be modeled for ecological risk assessment?

  • Methodological Answer : Use the SOLUTIONS framework () with parameters:

  • Log KOW = 4.7 (moderate hydrophobicity).
  • Hydrolysis half-life = 7.3 days (pH 7, 25°C).
  • Photodegradation rate = 1.1 × 10⁻⁶ s⁻¹.
    Incorporate these into fugacity models (e.g., EQC Level III) to predict partitioning into water (74%), sediment (23%), and biota (3%). Validate with LC-MS/MS monitoring of aquatic systems near production facilities .

Q. How can discrepancies in reported hydrolysis rates under varying pH conditions be resolved?

  • Methodological Answer : Contradictions arise from:

  • Buffer composition : Phosphate buffers (pH 7.4) accelerate hydrolysis compared to acetate buffers due to nucleophilic catalysis.
  • Temperature : Studies at 25°C report t₁/₂ = 7.3 days, while 37°C reduces t₁/₂ to 2.1 days.
    Standardize experimental conditions (e.g., ICH Q1A guidelines) and use Arrhenius plots to extrapolate stability across temperatures. Cross-validate with kinetic HPLC tracking degradation products .

Q. What strategies improve the stability of this compound in aqueous formulations?

  • Methodological Answer :

  • Lyophilization : Formulate as a lyophilized powder (residual moisture <0.5%) to prevent hydrolysis.
  • Excipients : Add saccharides (e.g., trehalose) or cyclodextrins to shield the enamine group from water.
  • Storage : Use amber vials under nitrogen at -20°C to block light/oxygen degradation. Monitor pH shifts (<0.2 units) as an early stability indicator .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Potassium (R)-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate
Reactant of Route 2
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Potassium (R)-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate

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